Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate
Description
Properties
CAS No. |
74808-31-4 |
|---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxymethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-20-12(17)14(7-8-14)16(19,11-5-6-11)15(9-10-15)13(18)21-4-2/h11,19H,3-10H2,1-2H3 |
InChI Key |
NFZUFYHISMDAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(C2CC2)(C3(CC3)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Route
The preparation of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate typically involves:
- Formation of cyclopropane rings via cyclopropanation of electron-poor alkenes such as ethyl acrylate.
- Functional group transformations to install hydroxy and ethoxycarbonyl groups.
- Protection and deprotection steps to control reactivity during synthesis.
A representative synthetic pathway is described in a doctoral thesis focusing on cyclopropane derivatives, where dibromocyclopropanes are synthesized from ethyl acrylate and further transformed into cyclopropyl building blocks.
Detailed Two-Step Synthesis via 1-Hydroxycyclopropanecarboxylic Acid Intermediates
A patent (CN110862311A) provides an efficient and scalable method to prepare 1-hydroxycyclopropanecarboxylic acid and its esters, which are key intermediates for the target compound. The method is notable for mild conditions, high yield, and industrial applicability.
Step 1: Nitrosation and Sulfuric Acid Catalysis
- Starting Material: 1-Aminocyclopropyl methyl formate (commercially available).
- Reaction: The compound is dissolved in an aqueous sulfuric acid solution and reacted with sodium nitrite under controlled temperature (0–5 °C initially, then 15–30 °C).
- Mechanism: Sodium nitrite catalyzes the conversion of the amino group to a hydroxy group via nitrosation.
- Conditions: Molar ratio of sulfuric acid to compound ~1:1; sodium nitrite to compound ~1.1:1.
- Post-reaction: The mixture is added dropwise to refluxing aqueous sulfuric acid to minimize ring-opening side reactions.
- Yield: Approximately 75% yield of the intermediate compound 2 (a protected hydroxycyclopropyl ester).
- Extraction: Ethyl acetate extraction, drying with anhydrous magnesium sulfate, filtration, and concentration.
Step 2: Deprotection and Hydrolysis
- Reaction: The ester protecting group is removed by treatment with a base such as lithium hydroxide in a tetrahydrofuran-water mixture.
- Conditions: Base to substrate molar ratio 8–12:1, temperature 20–40 °C, reaction time ~12 hours.
- Workup: Acidification to pH 5–6, extraction with ethyl acetate, drying, filtration, and concentration.
- Yield: Approximately 85% yield of the deprotected 1-hydroxycyclopropanecarboxylic acid (compound 3).
- Note: Careful control of base strength is critical to avoid cyclopropane ring opening.
Comparative Analysis of Preparation Methods
Reaction Conditions and Optimization
- The molar concentration of sulfuric acid in aqueous solutions is optimized between 0.1 to 1.0 mol/L.
- The dropwise addition of the reaction mixture to refluxing sulfuric acid shortens the exposure time of sensitive intermediates, reducing ring-opening.
- Sodium nitrite solution volume ratio to sulfuric acid solution is maintained between 1:3 to 1:5.
- Base selection for deprotection includes lithium hydroxide, sodium hydroxide, or potassium hydroxide, with lithium hydroxide preferred for controlled basicity.
- Temperature control at 0–5 °C during nitrosation and 20–40 °C during deprotection is critical for yield and purity.
Data Table: Summary of Key Experimental Parameters and Yields
| Step | Reagents & Conditions | Temperature (°C) | Molar Ratios (Reagent:Substrate) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitrosation | Compound 1, H2SO4 (aq), NaNO2, dropwise addition | 0–5 initial, 15–30 later | H2SO4:1.0-1.1; NaNO2:1.0-1.1 | 74.8 | Avoid HCl or HNO3 to prevent ring opening |
| Deprotection | Compound 2, LiOH, THF/H2O (2.5:1 v/v) | 20–40 | LiOH:8–12 | 84.8 | pH adjusted to 5–6 post reaction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 1-Methylcyclopropane-1-carboxylate
Structure : A simpler cyclopropane ester with a single methyl substituent (C₈H₁₂O₂).
Key Differences :
Ethyl 1-(Ethylamino)cyclopropane-1-carboxylate Hydrochloride
Structure: Cyclopropane ester with an ethylamino substituent (C₈H₁₆ClNO₂).
Key Differences :
Methyl 1-(4-(2-(1,3-Dioxoisoindolin-2-yl)-3-ethoxy-3-oxopropyl)phenyl)cyclopropane-1-carboxylate
Structure: Cyclopropane ester fused to a benzo[b]thiophene scaffold (C₂₄H₂₃NO₆).
Key Differences :
Ethyl 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Structure : Boronate ester with a cyclopropane core (C₂₁H₂₉BO₄).
Key Differences :
- The boronate ester group enables participation in transition-metal catalysis, unlike the hydroxyl group in the target compound.
- Lower thermal stability (decomposes before boiling) compared to the target compound’s high boiling point.
Data Table: Comparative Analysis
Research Findings and Implications
- Steric Effects : The target compound’s bicyclic structure creates significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to simpler analogs like Ethyl 1-methylcyclopropane-1-carboxylate.
- Pharmaceutical Utility: Amino-substituted derivatives (e.g., Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride) are prioritized in drug synthesis due to their ionic character and solubility.
- Synthetic Versatility : Boronate-containing analogs are critical in cross-coupling reactions but require careful handling due to toxicity.
Biological Activity
Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate, with the CAS number 74808-31-4, is a cyclopropane derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for evaluating its utility in medicinal chemistry and drug development.
- Molecular Formula : C16H24O5
- Molecular Weight : 296.36 g/mol
- Density : 1.322 g/cm³
- Boiling Point : 380.4°C at 760 mmHg
- LogP : 1.814 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been explored primarily through in vitro studies and structure-activity relationship (SAR) analyses. The compound's unique cyclopropane structure contributes to its diverse interactions with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : The compound has shown potential as a modulator of G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of cyclopropane derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of various cyclopropane derivatives against common pathogens. This compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential role in developing new antibacterial agents .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
